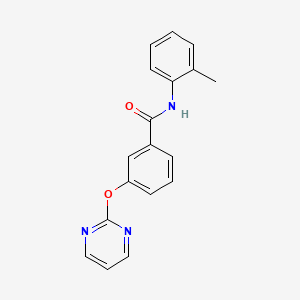

4-benzyl-N,N-dimethyl-1-piperidinesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-benzyl-N,N-dimethyl-1-piperidinesulfonamide is a compound with potential pharmacological activities due to its structural features. Research into its synthesis, molecular structure, and properties has contributed to a deeper understanding of its chemical behavior and potential applications in various fields, excluding its use as a drug.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, as demonstrated in the preparation of sigma-1 receptor ligands like 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine through isotopic and non-isotopic exchange reactions. Such methods are notable for their mild conditions and relatively high yields, highlighting the versatility and accessibility of synthesizing sulfonamide derivatives (Sadeghzadeh et al., 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including those containing piperazine and piperidine heterocycles, has been analyzed through techniques like X-ray crystallography and density functional theory (DFT). Such analyses offer insights into the conformational preferences and electronic structure of these molecules, facilitating the understanding of their chemical reactivity and interaction capabilities (Xiao et al., 2022).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Enzyme Inhibition Activity

Compounds incorporating piperidine and sulfonamide motifs, similar to 4-benzyl-N,N-dimethyl-1-piperidinesulfonamide, have been studied for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. For instance, a series of benzenesulfonamides incorporating triazine moieties showed moderate to low antioxidant activities and significant inhibitory potency against AChE and BChE, indicating potential therapeutic applications for neurodegenerative diseases (Lolak et al., 2020).

Cancer Research

In the realm of cancer research, ureido benzenesulfonamides incorporating triazine moieties have been identified as potent inhibitors of carbonic anhydrase IX (CA IX), a target for anticancer agents. These compounds exhibit sub-nanomolar inhibitory potency, suggesting their utility in designing new cancer therapeutics (Lolak et al., 2019).

Corrosion Inhibition

The corrosion inhibition efficiency of piperidine derivatives on iron has been explored through quantum chemical calculations and molecular dynamics simulations. Such studies offer insights into the application of sulfonamide derivatives in materials science, particularly in protecting metals from corrosion (Kaya et al., 2016).

Anticonvulsant and Analgesic Activities

Further, benzenesulfonamide derivatives have been evaluated for their potential as Nav1.7 inhibitors, with implications for pain management. Initial analogs in this series did not demonstrate significant efficacy in mouse models, indicating the need for further optimization to enhance their therapeutic potential (Wu et al., 2017).

Radiolabeling for Diagnostic Applications

Radiolabeling techniques involving sulfonamide derivatives have been developed for creating sigma-1 receptor ligands, which can be utilized in nuclear medicine for diagnostic purposes. Such methodologies underscore the versatility of sulfonamide compounds in the synthesis of radiopharmaceuticals (Sadeghzadeh et al., 2014).

Eigenschaften

IUPAC Name |

4-benzyl-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-15(2)19(17,18)16-10-8-14(9-11-16)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXVLEYNEWPTIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N,N-dimethylpiperidine-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5536451.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5536453.png)

![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)

![2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)

![9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5536487.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)

![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)

![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5536510.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)

![1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)